N-(4-acetylphenyl)-2-nitrobenzenesulfonamide N-(4-acetylphenyl)-2-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 63228-71-7
VCID: VC8284641
InChI: InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H12N2O5S
Molecular Weight: 320.32 g/mol

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide

CAS No.: 63228-71-7

Cat. No.: VC8284641

Molecular Formula: C14H12N2O5S

Molecular Weight: 320.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide - 63228-71-7

Specification

CAS No. 63228-71-7
Molecular Formula C14H12N2O5S
Molecular Weight 320.32 g/mol
IUPAC Name N-(4-acetylphenyl)-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3
Standard InChI Key HFHBTHIQCKLBSF-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Features

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide consists of two aromatic rings: a 2-nitrobenzenesulfonyl group and a 4-acetylphenyl group linked via a sulfonamide bridge (–SO₂–NH–). The ortho positioning of the nitro group introduces steric hindrance and electronic effects distinct from its para-nitro analogs . The acetyl group at the para position of the second benzene ring contributes to electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC₁₄H₁₃N₃O₅S
Molecular Weight335.34 g/mol
Functional GroupsSulfonamide, Nitro (–NO₂), Acetyl (–COCH₃)
Tautomeric PossibilitiesEnol-keto tautomerism (acetyl group)

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide likely follows a two-step protocol analogous to related sulfonamides :

  • Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

  • Purification: Crystallization or chromatography to isolate the product.

Critical Reaction Conditions:

  • Temperature: 0–5°C to minimize side reactions .

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

  • Stoichiometry: 1:1 molar ratio of sulfonyl chloride to amine to prevent di-substitution.

Challenges in Ortho-Nitro Derivatives

The ortho-nitro group complicates synthesis due to:

  • Steric Hindrance: Reduced nucleophilicity of the amine group in 4-aminoacetophenone, slowing sulfonylation.

  • Electronic Effects: Electron-withdrawing nitro group deactivates the benzene ring, requiring longer reaction times .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but poor in water due to the hydrophobic acetyl and nitro groups .

  • Stability: Susceptible to photodegradation under UV light, necessitating storage in amber containers.

Table 2: Comparative Solubility Data

SolventSolubility (mg/mL)
DMSO12.5
Methanol2.3
Water<0.1

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., bioavailability) .

  • Targeted Drug Delivery: Acetyl group facilitates prodrug strategies through hydrolytic activation .

Material Science

  • Polymer Stabilizers: Nitro and sulfonamide groups act as UV absorbers in polymer matrices.

Future Research Directions

  • Stereoelectronic Studies: Computational modeling to predict binding affinities with biological targets.

  • Synthetic Optimization: Development of catalysts to improve yields in ortho-nitro sulfonamide synthesis.

  • Toxicity Profiling: In vitro assays to evaluate cytotoxicity and genotoxicity.

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